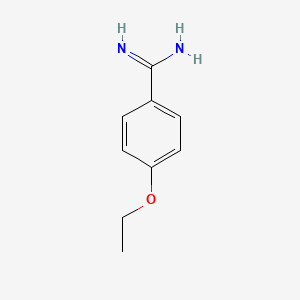

4-Ethoxy-benzamidine

説明

Contextualization of Amidines as Privileged Structures in Chemical Research

Amidines are a class of organic compounds that are recognized as "privileged structures" in medicinal chemistry. oup.comresearchgate.netnih.gov This term signifies that the amidine functional group is a recurring motif in various therapeutically active compounds. researchgate.net The unique properties of the amidine group, including its ability to form strong hydrogen bonds and act as a bioisostere for other functional groups, make it a valuable component in the design of new drugs. nih.gov The reactivity of amidines also makes them useful as building blocks for the synthesis of various heterocyclic compounds with biological relevance. researchgate.net

Overview of Benzamidine (B55565) Derivatives in Organic and Medicinal Chemistry

Benzamidine and its derivatives are a significant subclass of amidines that have been extensively studied in both organic and medicinal chemistry. ontosight.ai They are known to be competitive and reversible inhibitors of a variety of serine proteases, which are enzymes involved in numerous physiological and pathological processes. acs.org This inhibitory activity has led to the investigation of benzamidine derivatives for a wide range of therapeutic applications. ontosight.ai For example, some benzamidine derivatives have been explored for their potential in treating diseases where serine proteases play a key role. acs.org The versatility of the benzamidine scaffold allows for the synthesis of a diverse library of compounds with varying substituents, enabling the fine-tuning of their biological activity and properties. researchgate.net

Scope and Significance of Research on 4-Ethoxy-benzamidine

Research on this compound has primarily focused on its role as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been used as a starting material in the development of inhibitors for mitogen-activated protein kinase-activated protein kinase-2 (MK2), a target for autoimmune diseases and other conditions mediated by cytokines like TNF alpha. google.com

Furthermore, derivatives of this compound have been synthesized and evaluated for their pharmacological activities. One such derivative, N-[2-[4-(3,4-methylenedioxy-benzyl)-ethyl]-piperazinyl]-4-ethoxy-benzamidine, has shown notable anti-arrhythmic and anti-aggregating effects, leading to further investigation of its potential as a thromboxane (B8750289) synthetase inhibitor. researchgate.netresearchgate.net This highlights the importance of the this compound scaffold in the discovery of new bioactive compounds. The study of this compound and its derivatives contributes to the broader understanding of structure-activity relationships within the benzamidine class of molecules.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-ethoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPFTRNWHJZQNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407788 | |

| Record name | 4-Ethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25412-71-9 | |

| Record name | 4-Ethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxy Benzamidine and Its Analogues

Established Synthetic Pathways to 4-Ethoxy-benzamidine

Traditional methods for synthesizing 4-ethoxybenzamidine often involve multi-step processes that have been well-documented in chemical literature. These pathways typically utilize readily available starting materials and established reaction mechanisms.

Routes via 4-Hydroxybenzenecarboximidamide Derivatives

One common strategy for the synthesis of 4-ethoxybenzamidine involves the etherification of 4-hydroxybenzenecarboximidamide. This precursor serves as a versatile intermediate that can be modified to introduce the desired ethoxy group.

The general approach involves the reaction of 4-hydroxybenzenecarboximidamide with an ethylating agent, such as ethyl chloroacetate (B1199739), in the presence of a base. nih.gov For instance, the treatment of 4-hydroxybenzenecarboximidamide with ethyl chloroacetate under anhydrous conditions yields ethyl-2-(4-carbamimidoylphenoxy)acetate. nih.govresearchgate.net In this esterification, the hydrogen atom of the phenolic hydroxyl group is substituted by the ethyl acetate (B1210297) group. nih.gov This intermediate can then be further transformed. For example, hydrazination of ethyl 2-(4-carbamimidoylphenoxy) acetate leads to the formation of 2-(4-carbamimidoylphenoxy) acetohydrazide, which can be a precursor for more complex benzamidine (B55565) derivatives. nih.govresearchgate.net

Another pathway starts from 4-cyanophenol, which is reacted with various bromoalkyl derivatives in the presence of a base like potassium carbonate to form ether-linked nitriles. acs.org These nitriles are subsequently converted to the corresponding benzamidoximes by reaction with hydroxylamine (B1172632). Finally, catalytic hydrogenation of the benzamidoximes yields the target benzamidine derivatives. acs.orgnih.gov

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 4-Hydroxybenzenecarboximidamide | Ethyl chloroacetate, Anhydrous K2CO3 | Ethyl-2-(4-carbamimidoylphenoxy)acetate | Further derivatives | nih.govresearchgate.net |

| 4-Cyanophenol | N-(n-bromoalkyl)phthalimide, K2CO3 | Ether-linked nitriles | Benzamidine derivatives | acs.org |

Pinner Reaction and Related Nitrile Transformations for Amidine Synthesis

The Pinner reaction is a classic and widely used method for the synthesis of amidines from nitriles. researchgate.net This reaction typically involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, usually anhydrous hydrogen chloride, to form an imidate salt (Pinner salt). Subsequent treatment of the imidate with ammonia (B1221849) or an amine leads to the formation of the corresponding amidine. researchgate.net

For the synthesis of 4-ethoxybenzamidine, this would involve the reaction of 4-ethoxybenzonitrile (B1329842) with an alcohol and HCl to form the corresponding imidate, followed by ammonolysis. semanticscholar.org A variation of this method involves reacting the nitrile with sodium methylate in methanol, followed by the addition of ammonium (B1175870) chloride to yield the benzamidine hydrochloride. chemicalbook.com The Pinner reaction is a key step in the synthesis of various substituted pyrimidines, starting from the corresponding benzonitrile (B105546). nih.gov

The conversion of nitriles to amidines can also be achieved through other related transformations. For example, 3-(azidomethyl)benzonitrile (B2785887) has been converted to the corresponding amidine via a Pinner reaction before further modification. mdpi.com

Reductive Processes in Benzamidine Synthesis

Reductive methods provide an alternative route to benzamidines. A common approach involves the reduction of benzamidoxime (B57231) intermediates. Benzamidoximes can be prepared from the corresponding benzonitrile and hydroxylamine hydrochloride. google.compatsnap.com The subsequent reduction of the benzamidoxime to the benzamidine can be achieved using various reducing agents.

Catalytic hydrogenation is a frequently employed method, using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel. google.com For instance, benzamidoxime can be hydrogenated under catalytic conditions (0.1-1MPa) to prepare the corresponding benzenecarboximidamide. google.com Another approach involves the catalytic hydrogenation of intermediate benzamidoximes in a mixture of acetic acid and acetic anhydride. acs.orgnih.gov

Other reductive systems include the use of zinc powder in the presence of an acid like hydrochloric acid or glacial acetic acid. patsnap.com For example, after the formation of a benzamidoxime, the reaction mixture can be treated with zinc powder to reduce the oxime intermediate and form the amidine salt.

Advanced Synthetic Approaches for Benzamidine Derivatives

In recent years, there has been a growing emphasis on developing more efficient, sustainable, and environmentally friendly methods for chemical synthesis. This has led to the exploration of advanced synthetic approaches for producing benzamidine derivatives.

Green Chemistry Principles in Amidine Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.net In the context of amidine synthesis, this has led to the development of methods that utilize safer solvents, reusable catalysts, and more energy-efficient reaction conditions.

The use of microwave irradiation has been shown to increase reaction rates, which is a key aspect of green chemistry. scielo.br For example, the synthesis of monosubstituted amidines from nitriles using bis(trimethylaluminium)-1,4-diazabicyclo[2.2.2]octane (DABAL-Me3) in conjunction with microwave irradiation can be achieved in very short reaction times with good yields. scielo.br Another green approach involves the direct condensation of sulfonamides and formamides catalyzed by sodium iodide (NaI), avoiding the need for hazardous reagents or transition-metal catalysts. organic-chemistry.org

Copper-catalyzed reactions also offer a greener alternative. An efficient and sustainable copper-catalyzed protocol has been developed for preparing amidines from nitriles and amines using CuCl as a catalyst and O2 as a green oxidant. mdpi.com Furthermore, a magnetically separable nanocatalyst, CuI-incorporated CoFe2O4, has been used for the synthesis of N-sulfonyl amidines in water at room temperature. rsc.org

| Green Chemistry Approach | Key Features | Example | Reference |

| Microwave-assisted synthesis | Increased reaction rates, shorter reaction times | Synthesis of monosubstituted amidines using DABAL-Me3 | scielo.br |

| NaI-catalyzed condensation | Avoids hazardous reagents and transition metals | N-sulfonyl formamidine (B1211174) synthesis | organic-chemistry.org |

| Copper-catalyzed oxidation | Uses O2 as a green oxidant | Amidine synthesis from nitriles and amines | mdpi.com |

| Magnetically separable nanocatalyst | Reusable catalyst, reaction in water | N-sulfonyl amidine synthesis | rsc.org |

Ionic liquids (ILs) have emerged as promising "green" solvents and catalyst supports due to their low vapor pressure, thermal stability, and potential for recyclability. sci-hub.se In the synthesis of benzamidine derivatives, ionic liquid-supported nano-metal catalysts have been employed to facilitate the reaction in an efficient and environmentally friendly manner. google.com

One such method involves the use of an ionic liquid-supported rhodium (Rh(0)) catalyst. google.com This catalyst is prepared by immobilizing rhodium nanoparticles on an ionic liquid framework, such as MIM-(CH2)4-MIM·2BF4 (where MIM is methylimidazolium). google.comvulcanchem.com The synthesis of benzamidine derivatives using this catalyst typically involves the formation of a benzamidoxime from a benzonitrile and hydroxylamine hydrochloride, followed by hydrogenation reduction of the benzamidoxime. google.com The ionic liquid-supported catalyst exhibits high activity and can be recovered and reused multiple times without a significant loss of activity, aligning with the principles of green chemistry. google.comvulcanchem.com This catalytic system can significantly reduce reaction times and energy consumption while minimizing waste generation. vulcanchem.com

Solvent-Free and Microwave-Assisted Protocols

In recent years, the principles of green chemistry have spurred the development of synthetic methods that minimize or eliminate the use of hazardous solvents and reduce reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard, often leading to significant rate enhancements, higher yields, and cleaner reactions compared to conventional heating methods. rsc.organton-paar.com The application of microwave irradiation in solvent-free conditions is particularly attractive as it combines the benefits of energy efficiency with the reduction of chemical waste. preprints.orgresearchgate.net

The synthesis of amidine derivatives, including structures related to this compound, has been successfully achieved using these green protocols. For instance, the condensation of aromatic aldehydes with various amines can be carried out efficiently under solvent-free microwave irradiation, often with the aid of a wetting reagent like β-ethoxyethanol to ensure homogeneity. researchgate.net Similarly, the synthesis of 1,3,5-triazine (B166579) derivatives from benzamidine and other precursors has been shown to be highly efficient under microwave heating in the absence of a solvent, with reaction times dramatically reduced from hours to minutes and yields significantly improved. clockss.org

Research has also demonstrated the utility of microwave assistance in the synthesis of complex heterocyclic systems. For example, the preparation of benzimidazole (B57391) and benzodiazepine (B76468) derivatives has been accomplished using erbium(III) triflate as a catalyst under solvent-free microwave conditions, highlighting the method's applicability to the synthesis of biologically relevant scaffolds. preprints.org These protocols offer a stark contrast to traditional methods, which often require prolonged heating and the use of volatile organic solvents. rsc.org The use of solid supports like montmorillonite (B579905) K10 in conjunction with microwave irradiation can further enhance reaction efficiency, as seen in the synthesis of imines from non-volatile amines and aromatic aldehydes. organic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Product Type | Conventional Method Time | Microwave Method Time | Conventional Yield | Microwave Yield | Reference |

| Polycyclic Imidazoles | Not specified | Significantly shorter | 85-96% | 85-96% | rsc.org |

| Pyridine Derivatives | ~100 hours | ~1.67 hours | Same as microwave | Same as conventional | rsc.org |

| 6-phenyl-1,3,5-triazine-2,4-diamine | 14 hours | 14 minutes | 81% | 93% | clockss.org |

| N-substituted pyrrolidines | Low to no yield | Not specified | Low to no yield | 70-99% | rsc.org |

Flow Chemistry Techniques for Amidine Production

Flow chemistry, characterized by the continuous passage of reagents through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov These benefits have been leveraged for the production of amidines and related nitrogen-containing compounds.

Continuous-Flow Amidation Strategies

Continuous-flow systems have proven effective for amidation reactions, a key step in many synthetic pathways. For instance, the hydrolysis of nitriles to primary amides has been successfully demonstrated in a continuous-flow setup using hydrogen peroxide as a green oxidant. researchgate.net This method allows for rapid and safe production with high conversion rates. Another approach involves the use of a recyclable solid acid catalyst, such as m-phenolsulfonic acid-formaldehyde resin, for the continuous-flow synthesis of amides from nitriles and alcohols via the Ritter reaction, achieving high yields and demonstrating long-term catalyst stability. acs.org Furthermore, cerium oxide has been employed as a catalyst for the dehydration of amides to nitriles in a continuous-flow system, showcasing the versatility of this technology in facilitating various transformations within the nitrile-amide chemical space. thieme-connect.com

Expedited Synthesis for Biological and Medicinal Studies

The ability to rapidly synthesize libraries of compounds is crucial for biological screening and medicinal chemistry research. Flow chemistry is well-suited for this purpose. The synthesis of (R)-tamsulosin, a pharmaceutical agent, has been achieved through a continuous-flow process involving four catalytic transformations without the need for intermediate purification. nih.gov A key step in this synthesis is the reductive amination of nitriles. The direct reductive amination of nitriles with primary amines has also been accomplished in a continuous-flow microreactor using a platinum-on-carbon catalyst and molecular hydrogen as a clean reducing agent, yielding aliphatic and aromatic secondary amines. rsc.org These examples underscore the potential of flow chemistry to accelerate the discovery and development of new biologically active molecules. sciforum.net

Derivatization Strategies for this compound Analogues

Derivatization is a fundamental strategy in medicinal chemistry to explore the structure-activity relationships of a lead compound. By systematically modifying the core structure, researchers can optimize its biological activity, pharmacokinetic properties, and other important characteristics. sigmaaldrich.comjfda-online.comgcms.cz

Synthesis of Substituted Imines via Condensation Reactions

The formation of an imine (or Schiff base) through the condensation of a primary amine with an aldehyde or ketone is a classic and versatile reaction in organic synthesis. masterorganicchemistry.com This reaction can be applied to this compound analogues that possess a primary amine or can be derived from a precursor with such a group. The synthesis of substituted imines is often straightforward, involving the mixing of the amine and carbonyl compound, sometimes with mild heating or the use of a dehydrating agent. organic-chemistry.orgmdpi.com For example, novel imino bases of benzamidine have been synthesized by reacting 2-(4-carbamimidoylphenoxy) acetohydrazide with various aromatic aldehydes. researchgate.net These reactions can be facilitated by microwave irradiation, often in the absence of a solvent, to provide the desired imines in high yields and short reaction times. researchgate.net

Table 2: Examples of Imine Synthesis from Aldehydes and Amines

| Aldehyde | Amine | Product | Yield | Reference |

| 4-Acetyl benzaldehyde (B42025) | 3-(triethoxysilyl)propan-1-amine | (E)-1-(4-(((3-(triethoxysilyl)propyl)imino)methyl)phenyl)ethan-1-one | 81% | mdpi.com |

| Benzaldehyde | Ethylamine | N-Benzylideneethylamine | High | masterorganicchemistry.com |

| Aromatic Aldehydes | Phenylhydrazine | Chloro-substituted benzaldehyde phenylhydrazones | Not specified | researchgate.net |

Incorporation of the this compound Moiety into Larger Scaffolds

The this compound moiety can serve as a building block for the construction of more complex molecules with potential therapeutic applications. ethz.ch This can be achieved by incorporating it into larger, often heterocyclic, scaffolds. For instance, benzamidine derivatives have been used in the synthesis of quinazolines through microwave-assisted condensation with aldehydes. frontiersin.org The amidine group can also be a precursor for the formation of other heterocyclic rings, such as 1,3,5-triazines, through multicomponent reactions. clockss.org

Furthermore, the benzamidine functional group is a key feature in many biologically active compounds, including inhibitors of enzymes like trypsin. ethz.ch Strategies for creating libraries of benzamidine derivatives often involve combinatorial approaches, where the core scaffold is derivatized with a variety of substituents to explore a wide chemical space. diva-portal.org For example, novel benzamidine derivatives containing 1,2,3-triazole moieties have been synthesized and evaluated for their antifungal activity. nih.gov Similarly, heterocyclic derivatives of benzamidine have been synthesized with the aim of developing new antibacterial agents against periodontal disease. researchgate.net These approaches highlight the importance of the this compound scaffold as a starting point for the design and synthesis of new bioactive molecules. researchgate.net

Formation of N-Hydroxylated Prodrugs (Amidoximes) from Amidines

Amidoximes, also known as N-hydroxyamidines, represent a critical class of prodrugs for amidine-containing compounds. The core strategy involves converting a pharmacologically active amidine into its N-hydroxylated form, the amidoxime (B1450833). This modification often improves oral bioavailability. Following administration, the amidoxime is metabolically reduced in vivo back to the parent amidine, releasing the active drug. While the biological conversion is a reduction, the chemical synthesis of the amidoxime prodrug is a key step in developing such therapeutic agents.

The direct N-hydroxylation of an amidine to an amidoxime is a recognized, albeit less common, synthetic transformation. The reaction typically involves treating an amidine salt, such as benzamidine hydrochloride, with hydroxylamine. yok.gov.trnih.gov An acidic environment is noted to facilitate this conversion. researchgate.net

General Reaction for Direct Conversion of Amidines to Amidoximes

| Reactant | Reagent | Product |

|---|---|---|

| Amidine Hydrochloride | Hydroxylamine | Amidoxime |

This table represents the general chemical transformation for the direct conversion of an amidine to an amidoxime.

Despite the existence of this direct conversion route, the predominant and more efficient method for synthesizing amidoximes, including 4-Ethoxy-benzamidoxime, involves the addition of hydroxylamine to the corresponding nitrile precursor. nih.govtandfonline.comtandfonline.com This method is widely employed due to its reliability and generally high yields. nih.gov

The synthesis of 4-Ethoxy-benzamidoxime, the prodrug of this compound, is typically achieved by reacting 4-Ethoxybenzonitrile with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium or potassium carbonate, in a suitable solvent like ethanol (B145695) or methanol. The base is essential for liberating the free hydroxylamine from its hydrochloride salt, which then acts as the nucleophile, attacking the carbon atom of the nitrile group to form the amidoxime.

A variety of benzamidoxime analogues can be prepared using this general methodology, with adjustments in reaction time and temperature depending on the specific substrate. The following table summarizes research findings for the synthesis of several benzamidoxime derivatives from their nitrile precursors.

Synthesis of Benzamidoxime Analogues from Benzonitriles

| Starting Nitrile | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzonitrile | Hydroxylamine hydrochloride, Sodium carbonate, Ethanol, Reflux | Benzamidoxime | High | nih.gov |

| 4-Methoxybenzonitrile | Sodium methylate, Methanol, then Ammonium chloride | 4-Methoxybenzamidine | 44.5% | chemicalbook.com |

| 3,4-Diaminobenzonitrile | Pinner reaction conditions (involving alcohol and HCl, then ammonia) | 4-Amidino-1,2-phenylenediamine | - | researchgate.net |

| Benzonitrile | Hydroxylamine hydrochloride, Potassium carbonate, Water, PEG-2000, 50°C | Benzamidoxime | 86.2% | chemicalbook.com |

This is an interactive data table. Click on the headers to sort the data. Note: The synthesis of 4-Methoxybenzamidine from the nitrile proceeds via an amidoxime intermediate.

The conversion of nitriles to amidoximes is a robust and versatile method, adaptable for producing a wide array of N-hydroxylated prodrugs for further pharmacological investigation. tandfonline.com The process is generally efficient and serves as the primary route for obtaining these valuable intermediates. thieme-connect.degoogle.com

Structural and Spectroscopic Elucidation of 4 Ethoxy Benzamidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C). drugbank.com

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons through spin-spin coupling. google.com For 4-Ethoxybenzamidine, the spectrum is expected to show distinct signals corresponding to the ethoxy group, the aromatic protons, and the amidine protons.

The ethoxy group (-O-CH₂-CH₃) typically presents as a quartet for the methylene (B1212753) protons (CH₂) coupled to the three methyl protons, and a triplet for the methyl protons (CH₃) coupled to the two methylene protons. The aromatic protons on the para-substituted ring form an AA'BB' system, which often appears as two distinct doublets. researchgate.net The protons of the amidine group (-C(=NH)NH₂) are expected to appear as a broad singlet, which is often exchangeable with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Ethoxy-benzamidine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| CH₃ | ~1.4 | Triplet | ~7.0 | Ethoxy methyl group |

| CH₂ | ~4.1 | Quartet | ~7.0 | Ethoxy methylene group |

| Ar-H (ortho to -OEt) | ~6.9-7.1 | Doublet | ~8.8 | H-3, H-5 |

| Ar-H (ortho to -C(NH)NH₂) | ~7.7-7.9 | Doublet | ~8.8 | H-2, H-6 |

| NH₂ | Variable (Broad) | Singlet | - | Amidine group protons |

Note: Predicted values are based on standard functional group chemical shifts and data from analogous structures. researchgate.net

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. chemicalbook.com For 4-Ethoxybenzamidine, six distinct signals are anticipated in the aromatic region (four for the benzene (B151609) ring and two for the amidine carbon), and two signals in the aliphatic region for the ethoxy group. The carbon atom of the amidine functional group (C=N) is expected to resonate at a significantly downfield position. The para-substitution pattern results in four aromatic signals: two for the protonated carbons and two for the quaternary carbons (C1 and C4). hmdb.ca

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=N | ~165-168 | Amidine carbon |

| C4 | ~162-164 | Aromatic carbon attached to ethoxy group |

| C2, C6 | ~129-131 | Aromatic carbons ortho to amidine group |

| C1 | ~122-125 | Aromatic carbon attached to amidine group |

| C3, C5 | ~114-116 | Aromatic carbons ortho to ethoxy group |

| O-CH₂ | ~63-65 | Ethoxy methylene carbon |

| CH₃ | ~14-16 | Ethoxy methyl carbon |

Note: Predicted values are based on standard functional group chemical shifts and data from analogous structures like 4-methoxybenzaldehyde (B44291) and 2-ethoxybenzamide. hmdb.camdpi.com

For more complex derivatives of 4-Ethoxybenzamidine or to unambiguously confirm assignments, two-dimensional (2D) NMR experiments are employed. emerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. columbia.edu For 4-Ethoxybenzamidine, a COSY spectrum would show a cross-peak connecting the ethoxy CH₂ and CH₃ signals. It would also confirm the coupling between the adjacent aromatic protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Correlation): This experiment maps proton signals to the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). cornell.edu It allows for the definitive assignment of the protonated carbons, such as correlating the ethoxy CH₂ protons to the O-CH₂ carbon signal and the aromatic protons to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by revealing long-range (typically 2- and 3-bond) couplings between protons and carbons. cornell.edulibretexts.org This is particularly useful for identifying quaternary carbons that have no attached protons. Key HMBC correlations for 4-Ethoxybenzamidine would include:

A correlation from the ethoxy CH₂ protons to the aromatic C4 carbon, confirming the C-O bond.

Correlations from the aromatic protons at positions 2 and 6 to the amidine carbon (C=N), linking the ring to the amidine group.

Correlations from the aromatic protons at positions 3 and 5 to the C1 quaternary carbon.

Carbon-13 (¹³C) NMR Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nist.gov It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, causing both ionization and extensive fragmentation. The resulting mass spectrum serves as a molecular "fingerprint." massbank.eu For 4-Ethoxybenzamidine (Molecular Weight: 164.21 g/mol ), the EI spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern would likely involve characteristic losses associated with the ethoxy and amidine functionalities.

Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Description |

| 164 | [C₉H₁₂N₂O]⁺ | Molecular Ion (M⁺) |

| 149 | [C₉H₁₁NO]⁺ | Loss of •NH |

| 135 | [C₈H₉NO]⁺ | Loss of •C₂H₅ (ethyl radical) |

| 121 | [C₇H₇NO]⁺ | Loss of •C₂H₅ and CO, or subsequent fragmentation |

| 119 | [C₇H₇O]⁺ | Loss of •OC₂H₅ (ethoxy radical) |

Note: Predicted fragmentation is based on established fragmentation rules and data from structurally similar compounds like 4-ethoxyaniline. massbank.euacs.org

Electrospray Ionization (ESI) is a soft ionization technique that produces ions directly from solution with minimal fragmentation. google.com This method is exceptionally useful for determining the molecular weight of thermally labile or polar molecules like 4-Ethoxybenzamidine. The compound is typically observed as a protonated molecule, [M+H]⁺. This technique is often used to confirm the mass of synthesized products in reaction monitoring.

Table 4: Expected Ion in the ESI Mass Spectrum of this compound

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₉H₁₃N₂O]⁺ | 165.1022 | Protonated Molecular Ion |

Characterization of Fragmentation Pathways

The fragmentation of a molecule in a mass spectrometer is a process where the ionized molecule, known as the molecular ion, breaks down into smaller charged fragments and neutral particles. libretexts.org This process is induced by the high energy used for ionization, which leaves the molecular ion in an energetically unstable state. libretexts.orguni-saarland.de The pattern of fragmentation is unique to the molecule's structure and provides valuable information for its identification. whitman.edu The fragments that are charged are detected by the mass spectrometer, while the neutral fragments are not. libretexts.org

In the case of aromatic compounds, the presence of the benzene ring often leads to a strong molecular ion peak. A common fragmentation involves the loss of a hydrogen atom, resulting in a peak at M-1. For alkyl-substituted benzenes, a prominent peak at a mass-to-charge ratio (m/z) of 91 is frequently observed, which is attributed to the formation of a stable tropylium (B1234903) ion through rearrangement. whitman.edu

The following table outlines predicted fragmentation products for this compound based on general fragmentation principles and data from related compounds.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 164 (M+) | 135 | C2H5 | [HOC6H4C(NH)NH2]+ |

| 164 (M+) | 119 | OC2H5 | [C6H4C(NH)NH2]+ |

| 164 (M+) | 91 | C2H5O, HCN | [C6H5]+ |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. measurlabs.com It works by passing infrared radiation through a sample and measuring the absorption at different wavelengths. The absorption of radiation causes the bonds within the molecule to vibrate at specific frequencies, which correspond to the energy of the radiation. These vibrational frequencies are characteristic of the types of chemical bonds and functional groups present. whitman.edu

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for its constituent functional groups. The presence of an aromatic ring is typically indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The ethoxy group (-O-CH2-CH3) would exhibit C-H stretching vibrations from the alkyl chain around 2980-2850 cm⁻¹ and a strong C-O stretching band in the 1260-1000 cm⁻¹ region. The benzamidine (B55565) moiety (-C(NH)NH2) is characterized by N-H stretching vibrations, typically appearing as a broad band in the 3400-3100 cm⁻¹ range, and C=N stretching around 1650 cm⁻¹.

The following table summarizes the expected FTIR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amidine (N-H) | Stretching | 3400-3100 |

| Aromatic (C-H) | Stretching | >3000 |

| Alkyl (C-H) | Stretching | 2980-2850 |

| Amidine (C=N) | Stretching | ~1650 |

| Aromatic (C=C) | Stretching | 1600-1450 |

| Ether (C-O) | Stretching | 1260-1000 |

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uol.de It relies on the diffraction of X-rays by the ordered array of atoms in a crystal, producing a unique diffraction pattern. uol.de Analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high precision. uol.de This information provides exact bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and configuration. uol.de

Single Crystal X-ray Diffraction for Precise Molecular Structure and Interactions

Single crystal X-ray diffraction is the gold standard for obtaining an accurate molecular structure. uol.demdpi.com This method involves mounting a single, high-quality crystal of the compound and exposing it to a focused beam of X-rays. uol.debrynmawr.edu The resulting diffraction data is used to solve the crystal structure, providing a detailed picture of the molecule's geometry and how it interacts with its neighbors in the solid state. uol.deresearchgate.net

For this compound, a single crystal X-ray diffraction study would elucidate the planarity of the benzene ring, the conformation of the ethoxy group relative to the ring, and the geometry of the amidine group. It would also reveal the nature and extent of intermolecular interactions that dictate the crystal packing. ebi.ac.uknih.gov

Analysis of Hydrogen Bonding and Molecular Packing

Hydrogen bonds are crucial non-covalent interactions that play a significant role in determining the supramolecular architecture of crystals. mdpi.comresearchgate.net The amidine group of this compound, with its N-H donor and C=N acceptor sites, is capable of forming robust hydrogen bonds. The oxygen atom of the ethoxy group can also act as a hydrogen bond acceptor. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. auctoresonline.org This method is frequently employed in drug design to understand how a ligand, such as 4-Ethoxy-benzamidine, might interact with a protein's binding site at the atomic level. ekb.eg The process involves generating various conformations of the ligand and positioning them within the target's active site, followed by a scoring function that estimates the binding affinity for each pose. mdpi.com

The prediction of binding affinity, often expressed as a docking score in units like kcal/mol, is a primary goal of molecular docking. mdpi.comscirp.org These scores provide a fast estimation of the strength of the protein-ligand interaction. mdpi.com Studies on the parent compound, benzamidine (B55565), a well-known inhibitor of serine proteases like trypsin, serve as a foundational model. Molecular dynamics simulations and docking studies show that benzamidine binds within the S1 pocket of trypsin. nih.gov The binding mode is characterized by the amidinium group forming salt bridges and hydrogen bonds with key residues, while the phenyl ring engages in hydrophobic interactions.

For this compound, the ethoxy group at the 4-position would influence its binding affinity and mode. This group adds steric bulk and can alter the electronic properties of the phenyl ring, potentially leading to different or stronger interactions within the binding pocket. The binding affinity can be quantitatively predicted, and while these computational predictions can differ from experimental values, they are highly valuable for ranking potential ligands and guiding further experimental work. acs.org

Table 1: Representative Data from a Molecular Docking Study

This table illustrates the typical output from a molecular docking simulation, using the interaction of benzamidine with trypsin as a model.

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Benzamidine (model) | Trypsin | -6.5 (Example Value) | Asp189, Ser195, Gly219 |

The catalytic triad (B1167595) in many serine proteases consists of three key amino acid residues: histidine (His), serine (Ser), and aspartic acid (Asp). embl.de These residues work in concert to perform catalysis. frontiersin.org Molecular simulations of benzamidine with trypsin show that the ligand's binding pathway commonly involves interaction with the catalytic His57 and Ser195 residues on its way to the primary binding pocket. nih.gov

Prediction of Binding Affinities and Modes

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely used to predict a molecule's geometry, electronic properties, and spectroscopic parameters with high accuracy. ymerdigital.comresearchgate.net

A fundamental application of DFT is geometry optimization, where the calculation finds the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. webmo.net For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can achieve excellent correlation with experimental geometric parameters obtained from X-ray crystallography. mdpi.comresearchgate.net

From the optimized geometry, key electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive. The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map, which identifies the positive (electron-poor) and negative (electron-rich) regions of the molecule, indicating sites for electrophilic and nucleophilic attack. ymerdigital.commdpi.com

Table 2: Typical Electronic Properties Calculated via DFT

This table shows examples of electronic properties that would be determined for this compound in a DFT study.

| Property | Description | Typical Calculated Value |

| Total Energy | The total electronic energy of the optimized molecule. | Varies (Hartrees) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5 to -7 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1 to -2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 4 to 5 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2 to 4 Debye |

DFT is also a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. mdpi.comarxiv.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used within a DFT framework, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov The predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific signals to individual atoms. schrodinger.com Predicted spectra for the closely related compound 4-Ethoxybenzamide are available and provide a strong reference for what to expect for this compound. hmdb.ca

UV-Vis Spectra: The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed in an experimental spectrum. The results can provide insight into the conjugated systems within the molecule. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

Based on standard chemical shift predictions and data for similar structures.

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Aromatic Protons (ortho to -C(NH)NH₂) | 7.6 - 7.8 |

| Aromatic Protons (ortho to -OCH₂CH₃) | 6.9 - 7.1 |

| Methylene (B1212753) Protons (-OCH₂CH₃) | 4.0 - 4.2 |

| Methyl Protons (-OCH₂CH₃) | 1.3 - 1.5 |

| Amidine Protons (-C(NH)NH₂) | 7.0 - 9.0 (broad, exchangeable) |

| ¹³C NMR | |

| Amidine Carbon (-C (NH)NH₂) | ~165 |

| Aromatic Carbon (ipso, attached to amidine) | ~125 |

| Aromatic Carbons (ortho to amidine) | ~129 |

| Aromatic Carbons (ortho to ethoxy) | ~114 |

| Aromatic Carbon (ipso, attached to ethoxy) | ~162 |

| Methylene Carbon (-OC H₂CH₃) | ~64 |

| Methyl Carbon (-OCH₂C H₃) | ~15 |

Geometry Optimization and Electronic Properties

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are regression or classification tools that use molecular descriptors as predictor variables to forecast the activity of new or untested chemicals. wikipedia.orgjocpr.com QSAR is a cornerstone of computational drug discovery, used for lead optimization and toxicity prediction. jocpr.com

For a series of compounds including this compound, a QSAR model would be built by first calculating a wide range of molecular descriptors for each analog. These descriptors quantify various physicochemical properties, such as:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges (from DFT).

Steric Descriptors: Molecular weight, molecular volume, surface area.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient).

Topological Descriptors: Indices that describe molecular branching and connectivity.

A statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms, is then used to build an equation that correlates a subset of these descriptors with the experimentally measured biological activity (e.g., IC₅₀). mdpi.com A QSAR study on benzamidine-type inhibitors has been noted in the literature, indicating the applicability of this method to this class of compounds. researchgate.net The resulting model can then be used to predict the activity of new benzamidine derivatives and to understand which structural features are most important for enhancing or diminishing activity.

Molecular Dynamics Simulations to Explore Conformational Space and Stability

Extensive literature searches did not yield specific molecular dynamics (MD) simulation studies focused on 4-Ethoxybenzamidine. Therefore, a detailed analysis of its conformational space and stability based on published MD simulation data is not possible at this time.

However, it is pertinent to describe the principles and potential insights that could be gained from such a study. Molecular dynamics simulations are powerful computational methods used to understand the dynamic behavior of molecules over time. nih.gov For a molecule like 4-Ethoxybenzamidine, an MD simulation would involve placing the molecule in a simulated physiological environment (typically a box of water molecules) and calculating the forces between atoms to model their motion.

A typical MD simulation protocol to investigate the conformational landscape of 4-Ethoxybenzamidine would involve several key steps:

System Setup: A starting 3D conformation of 4-Ethoxybenzamidine would be generated and placed in a simulation box, solvated with an explicit water model.

Equilibration: The system would be gradually heated to a target temperature (e.g., 300 K) and the pressure adjusted to atmospheric conditions. This phase allows the system to relax and reach a stable state.

Production Run: Following equilibration, the simulation is run for an extended period, typically on the nanosecond to microsecond timescale, during which the trajectory (atomic coordinates over time) is saved at regular intervals. researchgate.net The length of the simulation is crucial for ensuring adequate sampling of the conformational space. researchgate.net

Analysis of the resulting trajectory would provide detailed information about the flexibility and preferred conformations of 4-Ethoxybenzamidine. Key analyses would include:

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexible regions of the molecule by measuring the fluctuation of each atom around its average position. mdpi.com For 4-Ethoxybenzamidine, this would reveal the mobility of the ethoxy group and the amidine moiety relative to the benzene (B151609) ring.

Conformational Clustering: By grouping similar structures from the trajectory, it is possible to identify the most populated conformational states and the energy barriers between them. This provides a map of the molecule's conformational landscape.

Dihedral Angle Analysis: Tracking the key dihedral angles (e.g., rotation around the C-O and C-C bonds of the ethoxy group, and the C-C bond connecting the amidine group to the ring) would reveal the preferred rotational isomers (rotamers) and the dynamics of their interconversion.

The data generated from these analyses could be summarized in tables to provide a quantitative overview of the conformational preferences and stability of 4-Ethoxybenzamidine. An example of how such data might be presented is shown below.

Table 1: Hypothetical Conformational Analysis Data from a Molecular Dynamics Simulation of 4-Ethoxybenzamidine (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Parameter | Value | Interpretation |

| Simulation Time | 100 ns | The duration of the simulation to sample molecular motion. researchgate.net |

| Average RMSD | 1.5 Å | Indicates overall structural stability during the simulation. mdpi.com |

| RMSF of Ethoxy Group | High | Suggests significant flexibility in this region of the molecule. mdpi.com |

| RMSF of Benzene Ring | Low | Indicates the rigidity of the aromatic core. |

| Major Conformational Cluster 1 | 65% Population | The most stable and frequently observed conformation. |

| Major Conformational Cluster 2 | 25% Population | A secondary, less stable conformation. |

Biological Activities and Mechanistic Investigations of 4 Ethoxy Benzamidine Derivatives

Enzyme Inhibition Mechanisms

The therapeutic and research interest in 4-ethoxy-benzamidine and its related derivatives is largely rooted in their ability to act as enzyme inhibitors. The core chemical structure, particularly the benzamidine (B55565) moiety, serves as a versatile scaffold for interacting with the active sites of various enzymes. This interaction is central to their biological activities, which are primarily mediated through the modulation of enzymatic pathways crucial in both physiological and pathological processes.

Benzamidine and its derivatives are well-established inhibitors of serine proteases, a large family of enzymes characterized by a key serine residue in their active site. nih.govrsc.org These proteases play critical roles in processes ranging from digestion and blood coagulation to inflammation and cancer progression. nih.gov The inhibitory action of benzamidine derivatives against these enzymes makes them valuable tools for research and potential starting points for therapeutic drug design. nih.gov

Derivatives of benzamidine demonstrate significant inhibitory activity against trypsin and a variety of trypsin-like serine proteases, which preferentially cleave peptide chains after basic amino acid residues like arginine and lysine. researchgate.net The positively charged amidinium group of the benzamidine scaffold acts as a mimic of the guanidinium (B1211019) group of arginine, allowing it to bind effectively to the S1 pocket of these proteases, where a negatively charged aspartate residue is typically located. researchgate.net

This class of compounds has been shown to inhibit several key enzymes in the blood coagulation cascade, including thrombin and Factor Xa. nih.gov For instance, benzamidine hydrochloride has been documented to inhibit Factor Xa and thrombin. semanticscholar.org Furthermore, substituted benzamidines have been examined for their inhibitory effects on human thrombin, with the hydrophobicity of the substituent group influencing the interaction. mdpi.com

Other therapeutically relevant trypsin-like serine proteases are also targets. Matriptase, a type II transmembrane serine protease involved in cancer development, and urokinase-type plasminogen activator (uPA), which plays a role in tumor invasion and metastasis, are both inhibited by benzamidine derivatives. researchgate.netnih.govmdpi.com The prodrug upamostat (B2806328), for example, is converted in the body to its active form, WX-UK1, which is a potent inhibitor of uPA, matriptase, and thrombin, among other serine proteases. mdpi.com

Table 1: Inhibitory Activity of Benzamidine Derivatives Against Various Serine Proteases

| Compound | Protease Target | Inhibition Constant (Ki) |

|---|---|---|

| Benzamidine hydrochloride | Tryptase | 20 µM |

| Trypsin | 21 µM | |

| uPA | 97 µM | |

| Factor Xa | 110 µM | |

| Thrombin | 320 µM | |

| WX-UK1 (active form of Upamostat) | Matriptase | 0.20 µM |

| Thrombin | 0.8 µM | |

| tPA | 1.4 µM | |

| Plasmin | 2.4 µM |

Data sourced from multiple studies. semanticscholar.orgmdpi.com

The primary mechanism by which benzamidine derivatives inhibit serine proteases is competitive inhibition. nih.gov In this mode, the inhibitor directly competes with the natural substrate for binding to the enzyme's active site. nih.gov The structural similarity of the benzamidine group to the side chain of arginine allows it to occupy the S1 specificity pocket of trypsin-like proteases, thereby blocking substrate access and preventing catalysis. researchgate.net Studies have confirmed that derivatives of benzamidine competitively inhibit the activity of trypsin, plasmin, thrombin, and Factor Xa. nih.gov

While competitive inhibition is the most common mechanism, instances of other inhibition types have been observed. For example, studies on human tissue kallikrein demonstrated that while benzamidine itself is a linear competitive inhibitor, other related simple molecules like aniline (B41778) can exhibit linear mixed-type inhibition. This suggests that while the core benzamidine scaffold drives competitive binding in the S1 pocket, modifications to the molecule can lead to interactions with other sites on the enzyme, resulting in more complex inhibitory profiles.

Transmembrane protease, serine 2 (TMPRSS2) is a cell surface serine protease that is crucial for the activation of various respiratory viruses, enabling their entry into host cells. Inhibition of TMPRSS2 is therefore considered a promising strategy for antiviral intervention. Research has identified that certain benzamidine and related derivatives can act as inhibitors of TMPRSS2. The serine protease inhibitor upamostat has been shown to bind to the active site of TMPRSS2, highlighting the potential of this class of compounds in the development of novel antiviral treatments. mdpi.com Patent literature further describes specific 3-amidinobenzamide derivatives designed as TMPRSS2 inhibitors for the potential treatment of viral infections.

Peptidyl Arginine Deiminase 4 (PAD4) is an enzyme that converts arginine residues in proteins to citrulline. This post-translational modification is implicated in autoimmune diseases like rheumatoid arthritis, where antibodies are generated against citrullinated proteins. Given that PAD4's natural substrate is peptidyl arginine, the arginine-mimicking properties of benzamidine derivatives make them logical candidates for PAD4 inhibitors.

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) is an aspartyl protease that plays a critical role in the pathogenesis of Alzheimer's disease. It performs the initial cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides that form plaques in the brain. Consequently, inhibiting BACE1 is a major therapeutic target for reducing Aβ generation.

While direct studies on this compound are limited in this context, research into related chemical classes shows the potential of the core structure. Benzamide (B126) and benzimidazole (B57391) derivatives have been investigated as BACE1 inhibitors. semanticscholar.org A key insight comes from the design of BACE1 inhibitors where a guanidine (B92328) group—the functional part of arginine that the benzamidine group mimics—is considered important for interacting with the catalytic aspartic acid residues in the BACE1 active site. This suggests that the fundamental arginine-mimetic property of a benzamidine scaffold could be leveraged for the design of BACE1 inhibitors, even though BACE1 is an aspartyl protease rather than a serine protease. Studies on novel benzamides have identified compounds with inhibitory activity against BACE1 in the micromolar range. nih.govsemanticscholar.org

Table of Compounds Mentioned

| Compound/Enzyme Name | Class/Type |

|---|---|

| This compound | Benzamidine Derivative |

| Acetylcholinesterase (AChE) | Enzyme |

| Amyloid-beta (Aβ) | Peptide |

| Amyloid Precursor Protein (APP) | Protein |

| Aniline | Organic Compound |

| Benzamidine | Amidine |

| Benzamidine hydrochloride | Salt of Benzamidine |

| Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) | Aspartyl Protease |

| Cl-amidine | PAD Inhibitor |

| Factor Xa | Serine Protease |

| Matriptase | Serine Protease |

| Peptidyl Arginine Deiminase 4 (PAD4) | Enzyme |

| Plasmin | Serine Protease |

| Thrombin | Serine Protease |

| Transmembrane protease, serine 2 (TMPRSS2) | Serine Protease |

| Trypsin | Serine Protease |

| Tryptase | Serine Protease |

| Upamostat | Serine Protease Inhibitor (Prodrug) |

| Urokinase-type plasminogen activator (uPA) | Serine Protease |

Mechanisms of Competitive and Mixed-Type Inhibition

Sphingosine (B13886) Kinase 1 (SphK1) Inhibition

Sphingosine kinase 1 (SphK1) is a critical enzyme in cellular signaling, catalyzing the formation of sphingosine-1-phosphate (S1P), a lipid mediator involved in processes like cell proliferation, survival, and migration. google.com The balance between S1P and its precursors, sphingosine and ceramide, is crucial for regulating apoptosis, making SphK1 a significant target in cancer and inflammation research. google.commdpi.com While specific studies on this compound are limited in this context, the broader class of amidine-containing compounds has been explored as SphK1 inhibitors. google.com For instance, various urea, sulfonylurea, and sulfonamide derivatives have been designed and shown to bind effectively to the sphingosine binding pocket of SphK1, inhibiting its activity in the micromolar range. mdpi.com These findings suggest that the benzamidine scaffold could be a valuable component in the design of novel SphK1 inhibitors. google.commdpi.com

Table 1: Inhibition of SphK1 by Selected Compounds

| Compound | Description | Binding Affinity (Ka) | IC50 (µM) | Source |

| Compound 1 | Sulfonamide derivative | High | 1.82 ± 0.06 | mdpi.com |

| Compound 5 | Urea derivative | High | 0.24 ± 0.02 | mdpi.com |

| Compound 6 | Sulfonylurea derivative | High | 2.94 ± 0.07 | mdpi.com |

| Compound 7 | Sulfonyltriurea derivative | High | 0.14 ± 0.01 | mdpi.com |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. nih.govmdpi.com Its overexpression or increased activity is linked to insulin resistance, making it a validated therapeutic target for type 2 diabetes and obesity. nih.govmdpi.com A series of 2-ethoxy-4-(methoxymethyl)benzamide derivatives, structurally related to this compound, have been identified as potent and selective PTP1B inhibitors. nih.gov Research into these compounds involved designing analogs based on the "bioisosteric principle" to evaluate their inhibitory potency, selectivity, and membrane permeability. nih.gov One notable compound from this series, 10m , demonstrated high inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 0.07 µM and significant selectivity over T-cell PTPase (TCPTP). nih.gov Molecular docking studies suggest these inhibitors can interact with residues at a secondary, non-catalytic phosphate (B84403) binding site, which is exclusive to PTP1B, potentially leading to higher selectivity. mdpi.com

Table 2: PTP1B Inhibition by 2-Ethoxy-4-(methoxymethyl)benzamide Derivatives

| Compound | Description | PTP1B IC50 (µM) | Selectivity vs. TCPTP | Source |

| 10m | 2-ethoxy-4-(methoxymethyl)benzamide analog | 0.07 | 32-fold | nih.gov |

| Ursolic Acid | Reference Compound | 5.4 ± 0.30 | Not specified | nih.gov |

| Oleanolic Acid | Reference Drug | Not specified | Not specified | sioc-journal.cn |

Plasmodium falciparum Glutathione (B108866) Inhibition

The malaria parasite, Plasmodium falciparum, is highly susceptible to oxidative stress. nih.gov Its primary defense against oxidative damage relies on the glutathione system, making enzymes like glutathione reductase (GR) attractive targets for antimalarial drug development. nih.gov Glutathione reductase is essential for maintaining a reduced intracellular environment by regenerating glutathione (GSH) from its oxidized form (GSSG). nih.gov While direct inhibition of glutathione by this compound derivatives is not extensively documented, the strategy of targeting P. falciparum GR with inhibitors is well-established. nih.govdb-engine.de Researchers have focused on designing inhibitors that bind to a large, unique cavity at the dimer interface of the plasmodial enzyme, which differs significantly from human GR, offering a route to selective drug design. nih.gov Dual-drug strategies, combining GR inhibitors with other antimalarial agents like 4-anilinoquinolines, have also been explored to enhance efficacy. db-engine.de

Antimicrobial Activity and Related Mechanisms

Antibacterial Effects, including against Periodontitis-Triggering Pathogens (e.g., P. gingivalis)

Benzamidine derivatives have demonstrated significant potential as antimicrobial agents, particularly against pathogens that trigger periodontal disease (PD), such as Porphyromonas gingivalis. nih.govresearchgate.net P. gingivalis is a keystone pathogen in the development of chronic periodontitis. nii.ac.jp Studies have shown that novel synthesized benzamidine analogues exhibit potent antimicrobial activity against P. gingivalis and other bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 125 µg/mL. nih.govresearchgate.net Specifically, imino bases of benzamidine have shown excellent growth inhibition against P. gingivalis. nih.gov One study successfully synthesized ethyl-2-(4-carbamimidoylphenoxy)acetate from 4-hydroxybenzenecarboximidamide, which served as a precursor for other derivatives with significant antibacterial action. nih.govresearchgate.net

Table 3: Antibacterial Activity of Benzamidine Derivatives against P. gingivalis

| Compound Type | Pathogen | MIC (µg/mL) | Source |

| Novel Benzamidine Analogues (NBA) | P. gingivalis | 31.25 - 125 | nih.govresearchgate.net |

| Compound (2) (ethyl-2-(4-carbamimidoylphenoxy)acetate) | P. gingivalis | 62.5 | nih.gov |

| Imino bases of benzamidine (4a, 4b) | P. gingivalis | Not specified (Excellent inhibition) | nih.gov |

Putative Mechanisms: DNA Binding, Membrane Disruption, Enzyme Inhibition

The antimicrobial action of benzamidine derivatives against pathogens like P. gingivalis is believed to occur through multiple mechanisms.

Enzyme Inhibition: One of the well-studied mechanisms is the inhibition of arginine-specific cysteine proteinases, known as gingipains (HRgpA and RgpB), which are key virulence factors for P. gingivalis. nih.gov However, research suggests that growth arrest is not solely linked to gingipain inhibition. nih.gov Affinity chromatography studies revealed that in addition to gingipains, the heat-shock protein GroEL is another significant ligand for benzamidine, indicating that the interaction with GroEL may contribute to the observed bacteriostatic effects. nih.gov

DNA Binding: While not exclusively demonstrated for this compound, related heterocyclic structures such as bisbenzimidazoles are known to act as DNA binding agents. nih.gov These compounds can function as inhibitors of essential enzymes like topoisomerase IA, which maintains DNA topology. nih.gov By stabilizing the enzyme-DNA complex or impairing DNA binding, these inhibitors disrupt DNA metabolic processes, leading to bacterial cell death. nih.gov This mechanism provides a plausible avenue for the antibacterial action of benzamidine derivatives.

Membrane Disruption: The cationic nature of the amidine group suggests a potential for interaction with and disruption of the negatively charged bacterial cell membrane. This mechanism is common for many antimicrobial peptides and other cationic compounds. google.com Such interactions can lead to increased membrane permeability, loss of cellular contents, and ultimately, cell death.

Antifungal Properties

In addition to antibacterial activity, benzamidine derivatives have been investigated for their antifungal properties. mdpi.comresearchgate.net Amidines are recognized for a broad range of bioactivities, including fungicidal effects. mdpi.com In one study, novel benzamidine derivatives carrying 1,2,3-triazole moieties were synthesized and tested against plant pathogenic fungi like Colletotrichum lagenarium and Botrytis cinerea. mdpi.com While in vitro activity was modest, some compounds showed significant in vivo efficacy. For example, compound 9b achieved 79% efficacy against C. lagenarium in vivo. mdpi.com Another study on esters of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) oxime, a related structure, also reported notable antifungal activity against a panel of fungi, with some derivatives showing efficacy comparable to the commercial fungicide chlorothanil. researchgate.net These findings underscore the potential of the benzamidine scaffold in developing new antifungal agents. mdpi.com

Antiparasitic Activity

Derivatives of benzamidine have demonstrated notable potential as antiparasitic agents. For instance, certain novel N-acylated amino bisimidazoline derivatives, which are structurally related to this compound, have been synthesized and evaluated for their activity against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness. csic.es These compounds, designed to have reduced basicity compared to their parent leads, showed promising results in both in vitro and in vivo models. csic.es

Furthermore, research into other protozoan parasites has revealed the broad-spectrum antiparasitic potential of benzamidine-containing compounds. For example, a compound from the Medicines for Malaria Venture (MMV) Pathogen Box, MMV676477, exhibited mid-nanomolar cytocidal potency against intracellular Leishmania amazonensis amastigotes, Trypanosoma brucei, and Plasmodium falciparum. nih.gov This suggests a wide range of activity against different parasitic organisms. nih.gov The development of new amodiaquine (B18356) analogs incorporating a benzamidine moiety has also shown significant antiplasmodial activity against Plasmodium berghei in mice, with high rates of heme detoxification inhibition. researchgate.net

Investigations into bis-benzimidazole derivatives have further highlighted their efficacy against various parasites, including Plasmodium falciparum, Leishmania donovani, and Trypanosoma cruzi. nih.gov The specific structural features of these molecules, such as the substitution patterns on the aryl rings, have been shown to be crucial for their antiparasitic activity. nih.govresearchgate.net

| Compound Type | Target Organism(s) | Key Findings |

| N-acylated amino bisimidazoline derivatives | Trypanosoma brucei rhodesiense | Reduced basicity, active in vitro and in vivo. csic.es |

| MMV676477 | Leishmania amazonensis, Trypanosoma brucei, Plasmodium falciparum | Mid-nanomolar cytocidal potency, broad antiparasitic activity. nih.gov |

| Amodiaquine-benzamidine analogs | Plasmodium berghei | High heme detoxification inhibition and in vivo antiplasmodial activity. researchgate.net |

| Bis-benzimidazole derivatives | Plasmodium falciparum, Leishmania donovani, Trypanosoma cruzi | Activity dependent on aryl substitution patterns. nih.govresearchgate.net |

Anti-inflammatory Potential through COX Enzyme Inhibition

The anti-inflammatory properties of various heterocyclic compounds, some of which are structurally analogous to this compound derivatives, have been linked to their ability to inhibit cyclooxygenase (COX) enzymes. nih.govrsc.org COX enzymes are key to the synthesis of prostaglandins, which are significant mediators of inflammation. rsc.orgmdpi.com The inhibition of these enzymes, particularly COX-2, is a primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). rsc.orgmdpi.comnih.gov

Research has shown that pyrimidine-based compounds can suppress the activity of COX enzymes, thereby reducing the production of prostaglandin (B15479496) E2 (PGE2). rsc.org Similarly, benzimidazole derivatives are known to inhibit COX enzymes, contributing to their anti-inflammatory effects. nih.gov The design of novel compounds often focuses on achieving selective inhibition of COX-2 over COX-1 to minimize gastrointestinal side effects associated with traditional NSAIDs. mdpi.comrsc.orgmdpi.com For example, certain 1,4-benzoxazine derivatives have been synthesized and shown to exhibit optimal COX-2 inhibition with high selectivity indices. rsc.org

Molecular docking studies have been employed to understand the binding modes of these inhibitors within the active sites of COX-1 and COX-2, aiding in the development of more potent and selective anti-inflammatory agents. rsc.orgmdpi.com

| Compound Class | Target Enzyme(s) | Key Findings |

| Pyrimidine derivatives | COX-1, COX-2 | Suppress PGE2 production by inhibiting COX enzymes. rsc.org |

| Benzimidazole derivatives | COX enzymes | Exhibit anti-inflammatory effects through COX inhibition. nih.gov |

| 1,4-Benzoxazine derivatives | COX-2 | Showed optimal and selective COX-2 inhibition. rsc.org |

| Pyrrolo[3,4-d]pyridazinone derivatives | COX-2 | Designed as selective COX-2 inhibitors with reduced side effects. mdpi.com |

Cellular Studies and In Vitro Evaluation of Biological Activity

The evaluation of cytotoxicity is a critical step in the development of new therapeutic agents. Studies on novel benzamidine derivatives have included cytotoxicity analyses against various cell lines to assess their safety profile. For instance, a series of newly synthesized benzamidine analogues were tested for their cytotoxicity against human embryonic kidney (HEK) 293 cells using an MTT assay. nih.govresearchgate.net The results indicated that these compounds exhibited weak cytotoxicity at the tested concentrations. nih.govresearchgate.net

In another study, heterocyclic derivatives of benzamidine were synthesized and evaluated for their cytotoxicity against HEK-293 cells. nih.govresearchgate.net These compounds showed minimal to no cytotoxicity, which, combined with their significant antimicrobial potential, supports their further investigation for applications in treating conditions like periodontal disease. nih.govresearchgate.net The general approach for cytotoxicity testing involves exposing cell lines to various concentrations of the test compound and measuring cell viability. google.com

| Compound Series | Cell Line | Assay | Outcome |

| Novel benzamidine analogues | HEK 293 | MTT | Weak cytotoxicity. nih.govresearchgate.net |

| Heterocyclic benzamidine derivatives | HEK-293 | MTT | Minimal to no cytotoxicity. nih.govresearchgate.net |

The cellular mechanisms underlying the therapeutic effects of various compounds often involve specific biological responses, such as the regulation of glucose uptake. In skeletal muscle and heart muscle, glucose transport is a highly regulated process, primarily mediated by glucose transporter 4 (GLUT4). ki.sephysiology.org Insulin plays a crucial role in stimulating the translocation of GLUT4 from intracellular vesicles to the plasma membrane, thereby facilitating glucose entry into the cell. ki.se

AMP-activated protein kinase (AMPK) is another key regulator of glucose metabolism, and its activation can stimulate glucose uptake, in part through the nitric oxide signaling pathway. physiology.org Methods to quantify cell surface GLUT4, such as the use of biotinylated bis-glucose photolabels, have been developed to directly assess the effects of various stimuli on glucose transporter translocation in intact tissues. physiology.orgmdpi.com Studies have shown that metabolic stress, such as that induced by azide, can increase cell-surface GLUT1 levels and stimulate glucose uptake, a process that may involve AMPK activation. biologists.com

Understanding how different compounds modulate these pathways is essential for developing treatments for metabolic disorders. While direct studies on this compound's effect on glucose uptake are not specified, the broader context of cellular metabolic regulation provides a framework for evaluating the potential activities of such compounds.

| Biological Process | Key Regulators | Method of Study | Key Findings |

| Glucose Uptake in Muscle | Insulin, GLUT4 | [3H]-2-deoxyglucose uptake, Biotinylated photolabels | Insulin stimulates GLUT4 translocation and glucose uptake. ki.sephysiology.org |

| AMPK-mediated Glucose Uptake | AMPK, Nitric Oxide | AICAR stimulation, Guanylate cyclase inhibitors | AMPK activation stimulates glucose uptake via the nitric oxide pathway. physiology.org |

| GLUT1 Activation | Metabolic Stress, AMPK | Biotinylated photolabels, 2-deoxy-D-glucose uptake | Metabolic stress increases cell-surface GLUT1 and glucose uptake. biologists.com |

Structure Activity Relationship Sar Studies of 4 Ethoxy Benzamidine Analogues

Impact of Substituent Modifications on Enzyme Inhibitory Potency and Selectivity

The potency and selectivity of 4-ethoxy-benzamidine analogues as enzyme inhibitors are significantly influenced by the nature and position of substituents on the benzamidine (B55565) scaffold. Research into these modifications provides critical insights for designing more effective and specific therapeutic agents.

The core structure of benzamidine and its derivatives is known to interact with serine proteases, which are crucial in physiological processes like blood coagulation. ontosight.ai Consequently, much of the research on this compound analogues has been in the context of developing inhibitors for enzymes such as factor Xa and thrombin. ontosight.ainih.gov

Studies have shown that modifications to the aryl group and other parts of the molecule can dramatically alter inhibitory activity. For instance, in a series of benzamidine derivatives, the introduction of different substituents on the phenyl ring can modulate binding affinity to the target enzyme. researchgate.net The placement of these substituents is also critical; moving a substituent from the para to the meta position can significantly reduce inhibitory bioactivity. nih.gov

In the context of factor Xa inhibitors, structure-activity relationship (SAR) studies have explored various heterocyclic cores attached to the benzamidine moiety. nih.gov For example, a series of 4-anilinoquinoline-3-carbonitriles, which can be considered analogues, were evaluated for their ability to inhibit EGF-R kinase. The nature of the alkoxy groups at the 6 and 7-positions and substituents on the aniline (B41778) ring were found to be key determinants of activity. acs.org

Furthermore, the introduction of polar substituents can be detrimental to the enzymatic and cellular activity of some benzamidine-based inhibitors. acs.org Conversely, in other series, the addition of groups like a carboxylic acid can dramatically improve selectivity for the target enzyme over others, such as thrombin. acs.org

The following table summarizes the impact of various substituent modifications on the inhibitory potency of benzamidine analogues against different enzymes, as reported in selected studies.

| Compound/Analogue Class | Target Enzyme | Key Substituent Modification | Impact on Potency | Reference |

| Alkanediamide-linked bisbenzamidines | Trypanosoma brucei, Pneumocystis carinii | Moving amidine from para to meta position | Significantly reduced inhibitory bioactivity | nih.gov |

| Amidine-substituted (bis)benzylidene-cycloalkanones | Factor Xa | Addition of a carboxylic acid group | Dramatically improved selectivity vs. thrombin | acs.org |

| 4-Anilinoquinoline-3-carbonitriles | EGF-R Kinase | Nature of 6,7-alkoxy groups and aniline substituents | Effective inhibition, comparable to quinazoline-based inhibitors | acs.org |

| Benzamide (B126) derivatives | SARS-CoV PLpro | Addition of an amino group to the benzamide moiety | Increased inhibitory capacity | nih.gov |

| Benzamide derivatives | SARS-CoV PLpro | Derivatization of the amino group (dimethylamino, sulfonamide, carbamate) | Reduced activity | nih.gov |

Influence of the Amidine Moiety on Biological Interactions

The amidine group is a critical pharmacophore in many biologically active compounds, including this compound analogues. Its basic nature and ability to form strong hydrogen bonds and electrostatic interactions are key to its function.

In the context of serine protease inhibition, the positively charged amidine group often forms a strong charge-charge interaction with a conserved aspartate residue (Asp189) at the bottom of the S1 pocket of the enzyme. nih.gov This interaction is a cornerstone of the binding mode for many benzamidine-based inhibitors. acs.orgnih.gov

The importance of the amidine group is highlighted by studies where its modification or replacement leads to a significant loss of activity. For example, in a series of bisbenzamidines, replacing the amidine groups with amides resulted in a significant reduction in inhibitory bioactivity. nih.gov Similarly, in another study, compounds with one or both of the amidine groups substituted with N-alkyl groups or replaced with amide groups showed a significant loss of activity. acs.org